molecular formula C10H14F3N3O2 B10903165 tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate

tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B10903165
M. Wt: 265.23 g/mol
InChI Key: AYJPIKUFUJWQPM-UHFFFAOYSA-N
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Description

tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate: is a synthetic organic compound that features a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

The synthesis of tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which is then functionalized with a trifluoroethyl group.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Comparison with Similar Compounds

tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate can be compared with other similar compounds such as:

    tert-Butyl (1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethyl)carbamate: This compound features a chloropyridine ring instead of a pyrazole ring, leading to different chemical and biological properties.

    tert-Butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate: This compound has an oxo group and an amino group, which can affect its reactivity and applications.

Properties

Molecular Formula

C10H14F3N3O2

Molecular Weight

265.23 g/mol

IUPAC Name

tert-butyl N-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)15-7-4-5-14-16(7)6-10(11,12)13/h4-5H,6H2,1-3H3,(H,15,17)

InChI Key

AYJPIKUFUJWQPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=NN1CC(F)(F)F

Origin of Product

United States

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